Degradation Capability: CCT373567 Lacks Target Degradation vs. CCT373566 (DC50 >2000 nM vs. 0.7 nM)
In cellular degradation assays (MSD degrader assay using OCI-Ly1 DLBCL cells), CCT373567 exhibits DC50 >2000 nM with Dmax >30%, whereas its enantiomer CCT373566 demonstrates DC50 = 0.7 nM with Dmax = 92% [1]. This >2800-fold difference in degradation potency confirms that CCT373567 functions as a pure inhibitor without degradation pharmacology, while CCT373566 is a bona fide degrader.
| Evidence Dimension | Cellular BCL6 degradation potency (DC50) |
|---|---|
| Target Compound Data | >2000 nM; Dmax >30% |
| Comparator Or Baseline | CCT373566: 0.7 nM; Dmax 92% |
| Quantified Difference | >2800-fold higher DC50 (minimal/no degradation) |
| Conditions | MSD degrader assay; OCI-Ly1 DLBCL cells |
Why This Matters
This mechanistic divergence enables users to select CCT373567 for inhibition-only studies (avoiding degradation confounds) or CCT373566 for degradation-dependent pharmacology investigations.
- [1] PMC Table 4: Overview of Key Compounds. J Med Chem. 2022;65(12). View Source
